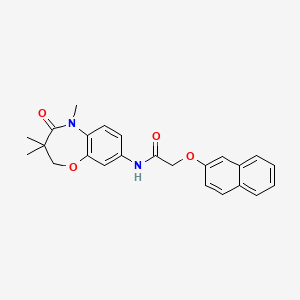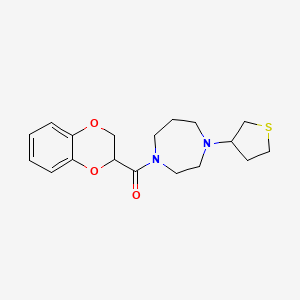
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and a diazepane ring, which are connected through a methanone linkage. The presence of these distinct structural motifs makes this compound an interesting subject for various chemical and biological studies.
作用机制
Target of Action
The primary target of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40 . FFA1 has emerged as an attractive antidiabetic target due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .
Mode of Action
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone interacts with FFA1, acting as an agonist . This interaction triggers a series of intracellular events, leading to the enhancement of glucose-stimulated insulin secretion .
Biochemical Pathways
The activation of FFA1 by (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone affects the insulin signaling pathway . This leads to an increase in insulin secretion, which in turn promotes glucose uptake by cells and helps regulate blood glucose levels .
Pharmacokinetics
It’s mentioned that some ffa1 agonists have shown pharmacokinetic and/or safety issues . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is an improvement in glucose tolerance . By enhancing insulin secretion, this compound helps to lower blood glucose levels, which can be beneficial in the management of diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursorsThe final step often involves the coupling of these two fragments through a methanone linkage under controlled conditions, such as the use of specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the diazepane ring, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives .
科学研究应用
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin and diazepane, such as:
- (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Other methanone-linked heterocyclic compounds .
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane lies in its specific combination of structural motifs, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18(17-12-22-15-4-1-2-5-16(15)23-17)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h1-2,4-5,14,17H,3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAFLMUVNMLOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)
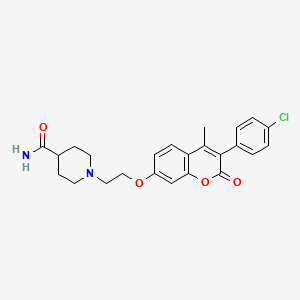
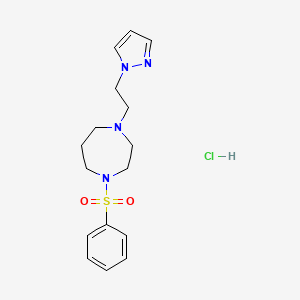
![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)
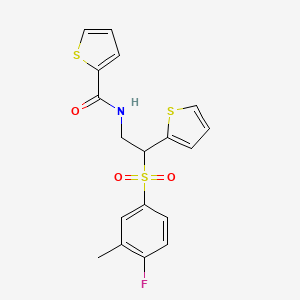
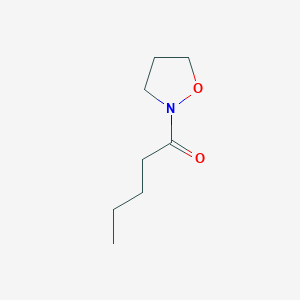
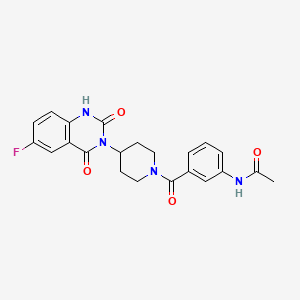
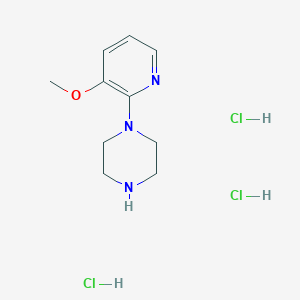
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)
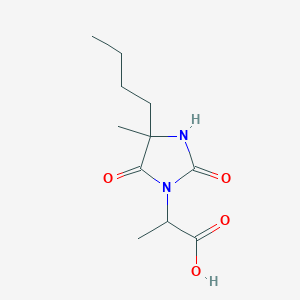
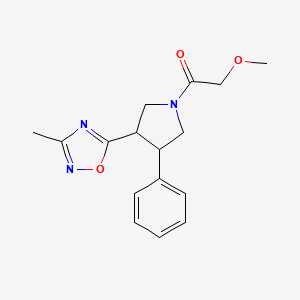
![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
